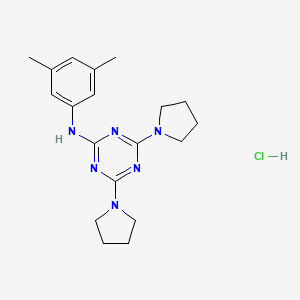
N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives often involves cyclization reactions. In the case of the compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, the synthesis was achieved through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide using Ni(NO3)2 as a catalyst . This method suggests that similar cyclization techniques could potentially be applied to synthesize N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, albeit with different substituents and possibly different catalysts or reaction conditions.
Molecular Structure Analysis
Triazine derivatives exhibit interesting molecular structures due to their aromaticity and potential for π-conjugation. The molecule 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine, for instance, is essentially planar, indicating strong π-conjugation across the molecule . This planarity is a common feature in triazine derivatives and could be expected in the molecular structure of N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride as well, contributing to its chemical stability and potential electronic properties.
Chemical Reactions Analysis
The reactivity of triazine derivatives can be inferred from their functional groups and molecular interactions. The presence of amino groups in the triazine ring can facilitate various chemical reactions, such as nucleophilic substitutions or the formation of hydrogen bonds. For example, the crystal structure of the compound mentioned in paper is maintained by an extensive network of hydrogen bonds and π–π stacking interactions. These interactions are crucial in understanding the reactivity and the potential for forming supramolecular assemblies in compounds like N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are closely related to their molecular structure. The planarity and aromaticity of the triazine ring system contribute to the stability and solubility of these compounds. For instance, the solvate formation in the compound from paper indicates the potential for solubility modulation through the formation of solvates. The hydrogen bonding capability, as seen in both papers and , suggests that N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride would likely exhibit similar solubility characteristics and could form stable crystal structures through hydrogen bonding and π-stacking interactions.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6.ClH/c1-14-11-15(2)13-16(12-14)20-17-21-18(24-7-3-4-8-24)23-19(22-17)25-9-5-6-10-25;/h11-13H,3-10H2,1-2H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTAQNSXILSPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)
![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)


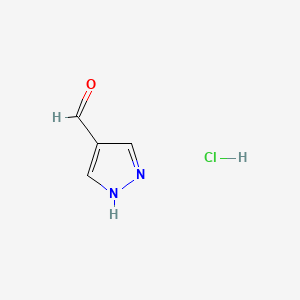
![2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)
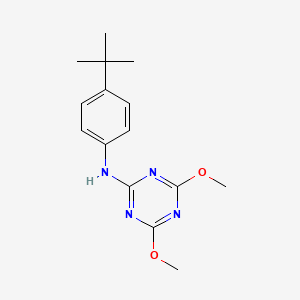
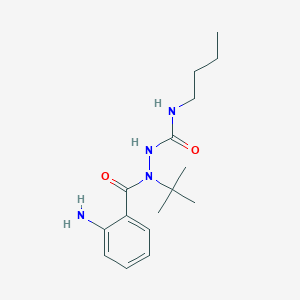

![(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3005197.png)


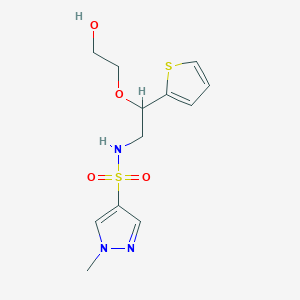
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)